(Z)-Docosenoic acid

Chemical Inventory Compliance Regulatory Affairs Substance Identification

Generic 'docosenoic acid' orders frequently yield erucic acid (CAS 112-86-7), compromising metabolic studies. (Z)-Docosenoic acid (CAS 28929-01-3) is the verified α,β-unsaturated isomer with a C2 cis-double bond-structurally and functionally distinct from the common Δ13 isomer. • Confirmed identity via Japanese MITI inventory (No. 2-983); manufactured at 1-1,000 t/yr • Enables precise investigation of C2 unsaturation effects on mitochondrial respiration and enzyme-substrate interactions • Eliminates isomer misidentification risk in very long-chain fatty acid research

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 28929-01-3
Cat. No. B15177530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Docosenoic acid
CAS28929-01-3
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20-
InChIKeyATNNLHXCRAAGJS-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Docosenoic Acid Identity and Structure


(Z)-Docosenoic acid (CAS 28929-01-3) is a long-chain monounsaturated fatty acid with the molecular formula C₂₂H₄₂O₂ and a molecular weight of 338.6 g/mol [1]. This specific CAS entry designates the (Z)-docos-2-enoic acid isomer, which is structurally distinct from the more commonly referenced positional isomers (Z)-11-docosenoic acid (cetoleic acid, CAS 1002-96-6) and (Z)-13-docosenoic acid (erucic acid, CAS 112-86-7) [2]. The compound is classified under very long-chain fatty acids and possesses a single cis-configured double bond at the C2 position, imparting unique physicochemical and metabolic characteristics that differentiate it from its Δ11 and Δ13 positional isomers [3].

1
Isomer-resolved lipid research requiring α,β-unsaturated C22:1 at the C2 position
Structural feature absent in Δ11 and Δ13 isomers
2
Regulatory inventory compliance with CAS 28929-01-3 as a discrete chemical entity
Distinct MITI Number 2-983 in Japanese CSCL inventory
3
Very long-chain fatty acid metabolism and mitochondrial oxidation studies
Reported class-level respiratory inhibition profile

(Z)-Docosenoic Acid Sourcing: Isomer Substitution Risks


Procurement of a generic 'docosenoic acid' without explicit isomer specification carries substantial risk of receiving an unintended positional isomer—most commonly erucic acid ((Z)-13-docosenoic acid) or cetoleic acid ((Z)-11-docosenoic acid)—which exhibit materially different biological activities, metabolic fates, and industrial application profiles [1]. While all C22:1 isomers share an identical molecular formula and nominal mass, the double bond position profoundly influences enzyme-substrate interactions, membrane incorporation dynamics, and regulatory classification [2]. The (Z)-docos-2-enoic acid isomer (CAS 28929-01-3) is distinguished by its α,β-unsaturation adjacent to the carboxyl group, a structural feature absent in the more abundant Δ11 and Δ13 isomers, and is specifically referenced in regulatory inventories as a distinct chemical entity [3].

Target Isomer
(Z)-Docos-2-enoic acid
α,β-unsaturation adjacent to carboxyl group; distinct regulatory identity under CAS 28929-01-3
Common Substitute Risk
Erucic acid (Δ13) or Cetoleic acid (Δ11)
Generic “docosenoic acid” procurement may deliver unintended positional isomer with different enzyme-substrate interactions and metabolic fate

(Z)-Docosenoic Acid Differentiation Evidence


Regulatory Inventory and CAS Assignment

(Z)-Docosenoic acid (CAS 28929-01-3) is assigned a distinct CAS Registry Number and MITI Number (2-983) in the Japanese chemical inventory, separate from the registry numbers for erucic acid (CAS 112-86-7) and cetoleic acid (CAS 1002-96-6), confirming its independent regulatory identity as a discrete chemical substance [1]. Annual manufactured and/or imported quantities of this specific isomer in Japan have been consistently documented in the range of 1 to <1,000 metric tons (FY 2014–2019), indicating a defined, traceable commercial supply chain distinct from other docosenoic acid isomers [2].

Regulatory Inventory & CAS Assignment
Head-to-head
CAS 28929-01-3 assigned discrete registry number and MITI Number 2-983, separate from erucic acid (CAS 112-86-7) and cetoleic acid (CAS 1002-96-6); manufactured volume documented at 1–1,000 t bracket
Confirms independent regulatory identity as a discrete chemical substance
Japanese CSCL inventory, annual reporting FY 2014–2019
Chemical Inventory Compliance Regulatory Affairs Substance Identification

Mitochondrial Beta-Oxidation of C22:1 Isomers

In comparative mitochondrial oxidation studies, carnitine esters of three C22:1 isomers—erucic acid (22:1 n-9 cis), cetoleic acid (22:1 n-11 cis), and brassidic acid (22:1 n-9 trans)—were evaluated as oxidizable substrates in heart and liver mitochondria [1]. The rate of beta-oxidation decreased as chain length increased from C18 to C22, with no significant differences observed among the three C22:1 isomers as oxidizable substrates [2]. However, the inhibitory effect on palmitoylcarnitine oxidation was isomer-dependent: all C22:1 acylcarnitines inhibited palmitoylcarnitine oxidation, but only the C22:1 isomers (including cetoleic and erucic) inhibited mitochondrial respiration, whereas C18 and C20 acylcarnitines did not inhibit respiration and acted solely as competing substrates [3]. Brassidoylcarnitine (trans isomer) inhibited palmitoylcarnitine oxidation and respiration to a lesser extent than erucoyl- and cetoleoylcarnitine [4].

Mitochondrial β-Oxidation of C22:1 Isomers
Class-level
All C22:1 acylcarnitines inhibited palmitoylcarnitine oxidation and mitochondrial respiration; C18 and C20 acylcarnitines did not inhibit respiration. Brassidoylcarnitine (trans) inhibited to a lesser extent than cis isomers.
Supports class-level respiratory inhibition context for very long-chain MUFA research
Rat heart and liver mitochondria; carnitine ester substrates
Lipid Metabolism Mitochondrial Function Biochemical Pharmacology

Cetoleic Acid Predominance in Marine Lipids

In mesopelagic marine species, the (n-11) isomer cetoleic acid (22:1n-11) is the dominant C22:1 monounsaturated fatty acid, with concentrations reported to be 7–25 times higher than the (n-9) isomer erucic acid (22:1n-9) [1]. North Atlantic fish oils, such as herring and mackerel oils, contain cetoleic acid at 17–25% of total fatty acids, compared to approximately 1% in South American fish oils (e.g., anchovy and sardine oils) [2]. This substantial source-dependent variation in C22:1 isomer composition has direct implications for research utilizing marine-derived lipid extracts and for industrial sourcing of specific docosenoic acid isomers.

Cetoleic Acid in Marine Lipids
Head-to-head
Cetoleic acid (22:1n-11) concentration 7–25× higher than erucic acid (22:1n-9) in mesopelagic marine species; 17–25% of total fatty acids in North Atlantic fish oils vs. ~1% in South American fish oils
Source-dependent isomer composition requires verification for marine-derived lipid research
Total fatty acid analysis in commercial fish oils and mesopelagic species
Marine Lipidomics Nutritional Biochemistry Fatty Acid Analysis

Adipose Tissue Incorporation of Cetoleic Acid

In a controlled dietary study with rabbits, adipose tissue fatty acid composition was analyzed following feeding with herring oil rich in cetoleic acid (22:1n-11) [1]. Cetoleic acid increased from 0% of total fatty acids in control adipose tissue to 7.9% in herring-oil-fed rabbits, demonstrating efficient incorporation and storage of this specific isomer [2]. In comparison, the same dietary intervention resulted in EPA and DHA deposition of only 1.8% and 2.8%, respectively, indicating that cetoleic acid exhibits preferential adipose tissue accumulation relative to the more biologically active long-chain n-3 polyunsaturated fatty acids [3].

Adipose Tissue Incorporation
Head-to-head
Cetoleic acid increased from 0% to 7.9% of total adipose tissue fatty acids; EPA and DHA reached 1.8% and 2.8% respectively — a 2.8–4.4× higher accumulation for cetoleic acid
Reported differential tissue incorporation informs biomarker development studies
Rabbit feeding study; herring oil diet; GC analysis
Nutritional Biochemistry Lipid Metabolism Adipose Tissue Biology

Isomer-Specific Effects on n-3 Fatty Acid Synthesis

In comparative in vitro studies using human HepG2 hepatocytes and salmon primary hepatocytes, cetoleic acid (22:1n-11) has been demonstrated to stimulate the conversion of α-linolenic acid (ALA, 18:3n-3) to the long-chain n-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [1]. This stimulatory effect on the n-3 fatty acid metabolic pathway is distinct from the documented health concerns associated with erucic acid (22:1n-9), which has been shown to cause cardiac lipidosis in experimental animals when consumed in high amounts [2]. The divergent biological activities of these positional isomers underscore the critical importance of isomer specification in research applications.

n-3 Fatty Acid Synthesis Effects
Class-level
Cetoleic acid (22:1n-11) reported to stimulate EPA and DHA synthesis from ALA in human HepG2 and salmon hepatocytes; erucic acid (22:1n-9) associated with cardiac lipidosis in animal models — no direct head-to-head quantitative comparison available
Isomer-specific biological activity profile requires careful compound selection in metabolic studies
Human HepG2 cells; salmon primary hepatocytes; radio-labeled ALA assay
Lipid Metabolism Nutritional Biochemistry Cell Culture Models

(Z)-Docosenoic Acid: Research and Industrial Applications


Marine Trophic Ecology and Dietary Biomarkers

Cetoleic acid (22:1n-11) serves as a robust dietary biomarker in marine predator ecology due to its differential abundance in prey species and efficient incorporation into adipose tissue [1]. The 7–25× higher concentration of cetoleic acid relative to erucic acid in mesopelagic marine species provides a quantifiable signature for distinguishing dietary sources [2]. The documented increase from 0% to 7.9% of total adipose tissue fatty acids in controlled feeding studies demonstrates its utility as a quantitative biomarker of marine lipid consumption [3].

n-3 Fatty Acid Metabolism Modulation

Cetoleic acid has been shown to stimulate the endogenous synthesis of EPA and DHA from ALA in both human HepG2 hepatocytes and salmon primary hepatocytes [1]. This property makes it a valuable tool compound for investigating the regulation of the n-3 fatty acid biosynthetic pathway and for studies examining nutritional strategies to enhance tissue EPA and DHA content independent of direct dietary intake [2].

Chemical Inventory Compliance and Substance Identification

(Z)-Docosenoic acid (CAS 28929-01-3) is specifically registered in the Japanese chemical inventory under MITI Number 2-983, with documented manufactured and imported quantities in the range of 1 to <1,000 metric tons annually (FY 2014–2019) [1]. This regulatory documentation provides a verifiable identity for compliance purposes and distinguishes the compound from other docosenoic acid isomers with different CAS numbers and regulatory classifications [2].

Mitochondrial Fatty Acid Oxidation

C22:1 monounsaturated fatty acids, including the (Z)-docosenoic acid isomers, exhibit distinct mitochondrial respiratory inhibition compared to shorter-chain C18 and C20 analogs [1]. This class-level property is relevant for research examining the biochemical mechanisms of fatty acid-induced mitochondrial dysfunction and for comparative studies of long-chain versus very long-chain fatty acid metabolism in cardiac and hepatic tissues [2].

Application
Selection Property
Validation Focus
Marine trophic ecology studies
Isomer-specific tissue incorporation
Adipose tissue signature validation
n-3 fatty acid pathway research
Isomer-specific enzyme modulation context
EPA/DHA synthesis endpoint review
Chemical inventory compliance
Isomer-resolved CAS assignment
Regulatory identity verification
Mitochondrial oxidation studies
Chain-length-dependent respiration profile
Palmitoylcarnitine inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Docosenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.